Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that features both bromine and fluorine atoms attached to a phenyl group. Its structure comprises a methyl ester functional group attached to a propenoate system, showcasing the (2E)-isomer configuration. This compound is noteworthy in organic chemistry for its versatility in various synthetic routes and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate typically involves a series of steps:
Bromination and Fluorination: : A compound bearing a phenyl ring is subjected to bromination and fluorination under controlled conditions, often using bromine and fluorinating agents like N-fluorobenzenesulfonimide.
Esterification: : The brominated and fluorinated intermediate is then subjected to esterification, typically with methyl alcohol and a catalyst like sulfuric acid, to yield the desired ester.
Industrial Production Methods
Industrial production can scale up these methods, often incorporating continuous flow reactors for improved efficiency and safety. This involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : It undergoes reduction in the presence of reducing agents such as lithium aluminum hydride, converting esters into alcohols.
Substitution: : The bromine and fluorine atoms make the phenyl ring susceptible to nucleophilic substitution reactions, often leading to the formation of new carbon-halogen bonds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation yields carboxylic acids.
Reduction results in alcohols.
Substitution leads to new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for developing pharmaceuticals and agrochemicals.
Biology
In biology, derivatives of this compound are investigated for their potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, it is explored for its potential in developing new drug candidates, particularly for its aromatic structure which can interact with biological targets.
Industry
Industrially, it is used in the synthesis of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate exerts its effects involves interactions at the molecular level:
Molecular Targets: : It can interact with enzymes and receptors due to its aromatic nature and halogen substituents, affecting biological pathways.
Pathways Involved: : The compound may influence pathways like signal transduction and metabolic processes, depending on its specific derivatives and modifications.
Comparison with Similar Compounds
Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate can be compared to other halogenated aromatic esters:
Methyl (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoate: : Similar in structure but has chlorine instead of bromine, affecting its reactivity and biological interactions.
Methyl (2E)-3-(2-iodo-3-fluorophenyl)prop-2-enoate: : Contains iodine, leading to different reaction mechanisms and potentially distinct biological activities.
Methyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate: : Variation in the position of the fluorine atom, influencing its chemical properties and applications.
This compound's unique combination of bromine and fluorine atoms on the phenyl ring sets it apart, offering distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl (E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGPRWQKLMGFKV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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